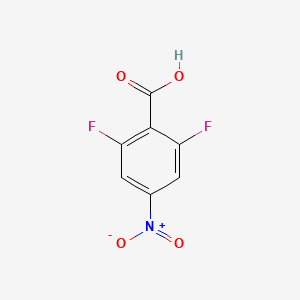

2,6-二氟-4-硝基苯甲酸

描述

2,6-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has a molecular weight of 203.1 .

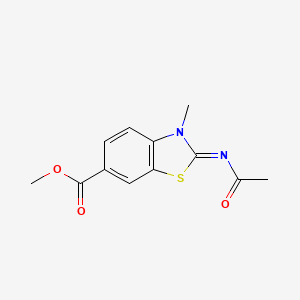

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-nitrobenzoic acid is 1S/C7H3F2NO4/c8-4-1-3 (10 (13)14)2-5 (9)6 (4)7 (11)12/h1-2H, (H,11,12) and the InChI key is VDDOEPCUFDOETL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,6-Difluoro-4-nitrobenzoic acid has a melting point of 92-96°C and a predicted boiling point of 335.5±42.0 °C .科学研究应用

化学暴露的生物监测

- 工人的生物监测: Jones 等人 (2005) 的一项研究探讨了对接触硝基甲苯(包括与 2,6-二氟-4-硝基苯甲酸结构相关的化学物质 2,6-二硝基苯甲酸)的工人的尿液代谢物进行监测。这项研究强调了开发方法以对接触此类化学物质的工人进行生物监测的重要性,表明在职业健康和安全方面具有潜在应用 (Jones 等人,2005)。

环境传感和污染监测

- 污染物检测: Ghosh 等人 (2015) 报告了能够感测类似于 2,6-二氟-4-硝基苯甲酸的硝基芳烃(如 4-硝基苯甲酸)的发光金属有机骨架 (MOF)。这些 MOF 在环境水样中检测爆炸性和污染性硝基芳烃化合物方面很有效,表明在环境监测方面具有潜在应用 (Ghosh 等人,2015)。

材料科学与工程

- 表面的化学改性: Tsubota 等人 (2006) 研究了氢化金刚石表面与硝基苯甲酸衍生物(包括与 2,6-二氟-4-硝基苯甲酸结构相关的分子)的化学反应。这项研究可能与工程和纳米技术中先进材料和表面处理的开发有关 (Tsubota 等人,2006)。

安全和危害

作用机制

Target of Action

The primary target of 2,6-Difluoro-4-nitrobenzoic acid It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.

Mode of Action

The mode of action of 2,6-Difluoro-4-nitrobenzoic acid involves its interaction with these organoboron reagents. In the Suzuki–Miyaura coupling reaction, the compound may act as an electrophile, reacting with the organoboron reagents, which act as nucleophiles .

Biochemical Pathways

The biochemical pathways affected by 2,6-Difluoro-4-nitrobenzoic acid are related to the Suzuki–Miyaura coupling reactions. These reactions are part of the broader class of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 2,6-Difluoro-4-nitrobenzoic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

属性

IUPAC Name |

2,6-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDOEPCUFDOETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)

![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)